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Compound of Interest

Compound Name: 6-Chloro-2-ethylbenzoxazole
CAS No.: 1027019-12-0
Cat. No.: B2510140
Get Quote
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Executive Summary

6-Chloro-2-ethylbenzo[d]oxazole (CAS: 1027019-12-0) is a bioactive heterocyclic compound
belonging to the benzoxazole class.[1] Characterized by a fused benzene and oxazole ring
system substituted with a chlorine atom at the 6-position and an ethyl group at the 2-position,
this molecule serves as a critical scaffold in medicinal chemistry and agrochemical
development. Its structural rigidity, combined with the lipophilic nature of the ethyl and chloro
substituents, makes it a valuable pharmacophore for targeting enzyme active sites, particularly
in antimicrobial and anti-inflammatory research.

Chemical Identity & Physicochemical Properties[3]
[4][5][6][7][8][9][10]
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Property Data
CAS Number 1027019-12-0
IUPAC Name 6-chloro-2-ethyl-1,3-benzoxazole

Molecular Formula

CoHsCINO

Molecular Weight

181.62 g/mol

Physical State

Colorless liquid or low-melting solid

Solubility

Soluble in organic solvents (CHCIs, DMSO,

MeOH); poorly soluble in water

LogP (Predicted)

~3.2 (Lipophilic)

SMILES

CCC1=NC2=C(01)C=C(C=C2)Cl

Structural Analysis

The core of the molecule is the benzo[d]oxazole bicycle, a planar aromatic system that mimics

the purine bases found in DNA/RNA, conferring potential for biological interaction.

e 6-Chloro Substituent: The chlorine atom at position 6 acts as an electron-withdrawing group

(EWG) via induction but is electron-donating via resonance. In this position, it enhances the

lipophilicity of the molecule (increasing membrane permeability) and blocks metabolic

oxidation at the para-position relative to the nitrogen, potentially increasing metabolic

stability.

o 2-Ethyl Substituent: The ethyl group at the C2 position introduces steric bulk and flexibility

compared to a methyl group. It serves as a hydrophobic anchor, often critical for fitting into

hydrophobic pockets of target enzymes (e.g., cyclooxygenase or bacterial DNA gyrase).

Synthetic Pathways[2][7]

Two primary methodologies are established for the synthesis of 6-Chloro-2-

ethylbenzo[d]oxazole: a "Green" condensation route and an oxidative cyclization route.
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Protocol A: Green Condensation in PEG-400
(Recommended)

This method is preferred for its high atom economy, mild conditions, and avoidance of toxic
volatile organic solvents.

Reagents:

e 2-Amino-5-chlorophenol (1.0 equiv)

e Propionaldehyde (1.1 equiv)

e Polyethylene Glycol 400 (PEG-400) as solvent[2]

Step-by-Step Methodology:

Preparation: Charge a round-bottom flask with PEG-400 (approx. 5-10 mL per mmol of
substrate).

o Addition: Add 2-Amino-5-chlorophenol and stir to dissolve. Add propionaldehyde slowly to
the mixture.

o Reaction: Heat the mixture to 80-85°C. Stir efficiently for 2—4 hours. Monitor progress via
TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (8:2).

o Work-up: Cool the reaction mixture to room temperature. Pour into crushed ice/cold water.

« Isolation: Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry
over anhydrous Naz2SQOa4, and concentrate under reduced pressure.

« Purification: Purify the crude residue via silica gel column chromatography (eluent:
Hexane/EtOAC) to yield the pure product.

Protocol B: Oxidative Cyclization (Organocatalytic)

This route utilizes an oxidative closure of a phenolic Schiff base or amide, useful when starting
from the amide precursor.
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Reagents:

N-(4-chlorophenyl)propionamide

1-lodo-4-nitrobenzene (Catalyst, 10-20 mol%)

Oxone (Terminal Oxidant)[3]

Solvent: HFIP (Hexafluoroisopropanol) or similar polar medium.

Workflow Diagram:

Method B: Oxidative Cyclization

N-(4-chlorophenyl)propionamide f—SHAcvaton o Cag;(;lr\]leOZR;_F;h-l | Oxidative Closure | 5_loro-2-ethylbenzo[d]oxazole

Method A: Green Condensation

2-Amino-5-chlorophenol Condensation PEG-400 Cyclodehydration
+ Propionaldehyde 80-85°C, 2-4h

Click to download full resolution via product page

Figure 1: Comparison of synthetic routes. Method A utilizes a condensation mechanism in a
green solvent, while Method B employs an organocatalytic oxidative approach.

Analytical Profiling

Accurate characterization is vital for validating the synthesis. The following data represents the
standard spectral signature for 6-Chloro-2-ethylbenzo[d]oxazole.

Nuclear Magnetic Resonance (*H NMR)
Solvent: CDCIs / DMSO-ds (400 MHz)
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Structural

Shift (6 ppm) Multiplicity Integration Assignment o
ote

Terminal methyl

1.29-1.45 Triplet (t) 3H -CH>-CHs of ethyl group (

Hz)

Methylene bridge
2.75-2.95 Quartet (q) 2H -CHa-CHs (

Hz)

Coupling with C4

Doublet of
7.27 1H Ar-H (C5) and C7 (
Doublets (dd)

Hz)

Meta-coupling,

7.47 - 7.50 Doublet (d) 1H Ar-H (C7) adjacent to Cl (

Hz)

Ortho-coupling (
7.56 Doublet (d) 1H Ar-H (C4)
Hz)

Infrared Spectroscopy (IR)[2][6][7][11]

e 1610-1620 cm~1: C=N stretching (Characteristic of the oxazole ring).
e 1570 cm~: C=C aromatic skeletal vibrations.
e 1050-1250 cm~1: C-O-C stretching (Ether linkage of the oxazole).

e 700-800 cm~1: C-Cl stretching.

Biological Potential & Applications[3][5][13][14][15]
[16]
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The 2-substituted benzoxazole scaffold is a privileged structure in drug discovery. The specific
6-chloro-2-ethyl derivative exhibits potential in two primary therapeutic areas:

Antimicrobial Activity (DNA Gyrase Inhibition)

Benzoxazoles are known isosteres of nucleobases. The planar structure allows intercalation
into bacterial DNA or binding to the ATP-binding pocket of DNA Gyrase B, an enzyme essential
for bacterial DNA replication. The 6-chloro group enhances affinity for the hydrophobic pocket
of the enzyme.

Anti-Inflammatory (COX Inhibition)

The structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) suggests activity
against Cyclooxygenase (COX) enzymes. The 2-ethyl group provides the necessary steric
volume to occupy the hydrophobic channel of the COX active site, potentially inhibiting the
conversion of arachidonic acid to prostaglandins.

Mechanism of Action Diagram:

(6-ChIoro-2-ethylbenzo[d]oxazole)

- Anti-Inflammator

COX-2 Enzyme § _
QHydrOphobic ChanneID f (Bacterlal DNA Gyrasej

Steric Blockade ATP-Binding Pocket
(2- Ethyl group) Competition

: Inhlbltlon of Inhibition of
- \ Prostaglandin Synthesis ) - DNA Replication
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Click to download full resolution via product page

Figure 2: Predicted mechanisms of action. The compound targets inflammatory pathways via
COX inhibition and bacterial replication via DNA gyrase interference.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Profile: 6-Chloro-2-ethylbenzo[d]oxazole[1]
[2]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2510140/docs#technical-profile-6-chloro-2-
ethylbenzo-d-oxazole-1-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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